molecular formula C17H20N2O5S B2998835 3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 1904342-88-6

3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2998835
CAS No.: 1904342-88-6
M. Wt: 364.42
InChI Key: WNBLXHNNVANHFT-UHFFFAOYSA-N
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Description

3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a sophisticated chemical reagent designed for pharmaceutical and biochemical research. Its structure integrates an oxazolidine-2,4-dione core, a scaffold known to be a privileged structure in medicinal chemistry due to its diverse biological activities . This core is functionally decorated with a tetrahydronaphthalene-based sulfonamide group, a motif frequently associated with targeting biologically relevant enzymes and receptors. The strategic combination of these features suggests this compound has significant potential as a key intermediate or a lead molecule in drug discovery programs. Researchers can leverage this compound in the exploration of new therapeutic agents, particularly for metabolic diseases like Type 2 Diabetes, given that the thiazolidine-2,4-dione (TZD) analogs are well-established peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists with potent antihyperglycemic effects . Furthermore, oxazolidinone derivatives are recognized for their inhibitory action on protein synthesis , indicating potential applications in developing antimicrobial agents. This product is provided For Research Use Only and is not intended for any diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c20-16-11-24-17(21)19(16)14-7-8-18(10-14)25(22,23)15-6-5-12-3-1-2-4-13(12)9-15/h5-6,9,14H,1-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBLXHNNVANHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound contains a tetrahydronaphthalene moiety, which is found in various biologically active compounds. .

Biochemical Pathways

Without knowledge of the compound’s specific target, it is difficult to summarize the affected biochemical pathways. Tetrahydronaphthalene derivatives have been synthesized and evaluated as anticancer agents against human liver carcinoma cell line hep-g2 and colon carcinoma cell line caco-2, suggesting that the compound may affect pathways related to cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given that similar compounds have shown anticancer activity, it is possible that this compound may also have effects on cell proliferation and apoptosis.

Biological Activity

The compound 3-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an oxazolidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a tetrahydronaphthalene derivative. The structural formula can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_3\text{S}

Key Structural Features

  • Oxazolidine Ring : Known for its role in various pharmacological applications, particularly in antibiotic development.
  • Sulfonyl Group : Often linked to increased solubility and bioactivity.
  • Tetrahydronaphthalene Core : Provides hydrophobic characteristics that may influence membrane permeability.

The biological activity of this compound appears to be multifaceted, involving interactions with various biological targets. Preliminary studies suggest that it may exert effects through:

  • Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Cellular Signaling Modulation : Interaction with signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Effects

Recent research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Properties : Exhibited potent activity against various bacterial strains.
  • Cytotoxicity : Some derivatives demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in vitro.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA
CytotoxicitySelective towards cancer cells
Anti-inflammatoryInhibition of cytokines

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxazolidinone derivatives, the compound demonstrated significant antibacterial activity against a panel of pathogens. The results indicated that modifications to the pyrrolidine and sulfonyl groups could enhance potency while minimizing toxicity .

Case Study 2: Cytotoxicity Assessment

A series of cytotoxicity assays were performed on different cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values in the low micromolar range, indicating promising potential for further development as an anticancer agent .

Comparison with Similar Compounds

Functional Group Impact on Properties

Electronic and Steric Effects

  • Sulfonyl Group (Target) : Strong electron-withdrawing nature enhances stability and may influence hydrogen bonding in biological targets.

Hydrophobicity and Solubility

  • Tetrahydronaphthalenyl Group (Target) : Increases hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
  • Methoxyphenyl Group (Analog) : Balances hydrophobicity with polar methoxy substituents, enhancing solubility .

Comparative Table of Key Features

Compound Name Core Structure Key Substituents Molecular Weight Functional Impact
Target Compound Oxazolidine-2,4-dione 5,6,7,8-Tetrahydronaphthalen-2-yl sulfonyl ~420 (estimated) High hydrophobicity, metabolic stability
3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 4-Methoxyphenyl acetyl 318.32 Moderate solubility, lower stability
Diethyl 8-cyano-7-(4-nitrophenyl)-... Imidazopyridine Nitrophenyl, cyano 560.55 (calc.) Electron-withdrawing, redox activity

Research Implications and Gaps

  • Target Compound : The tetrahydronaphthalenyl sulfonyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or kinase targets), but specific biological data are lacking in the evidence.
  • Synthetic Optimization : highlights high-yield sulfonamide coupling (78%), suggesting scalability for the target compound .
  • Need for Experimental Data : Comparative studies on solubility, stability, and bioactivity are required to validate theoretical advantages.

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